2-methoxy-6-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-13-8-16-9-14(17-13)21-11-4-2-6-18(10-11)15(19)12-5-3-7-22-12/h3,5,7-9,11H,2,4,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUVYKBABAMMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. The specific environmental factors that influence the action of this compound are currently unknown.
Biological Activity
The compound 2-methoxy-6-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities. Pyrazine derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Antitumor Activity
Research indicates that pyrazine derivatives exhibit significant antitumor properties. A study highlighted the effectiveness of various pyrazole derivatives against different cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The compound's structural similarity to effective antitumor agents suggests it may also possess similar properties.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-methoxy-6-{[1-(thiophene-2-carbonyl)...} | MCF-7 | TBD | Induction of apoptosis |
| Pyrazole A | MDA-MB-231 | 15 | Inhibition of BRAF(V600E) |
| Pyrazole B | PC-3 | 20 | EGFR inhibition |
Anti-inflammatory Activity
In addition to its antitumor effects, the compound may exhibit anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases. The specific mechanisms through which this compound exerts its anti-inflammatory effects require further exploration.
Antimicrobial Activity
Recent studies have also pointed out the antimicrobial potential of pyrazole derivatives. The ability of these compounds to inhibit bacterial growth makes them candidates for developing new antibiotics. The exact spectrum of activity for this compound against various pathogens remains to be fully characterized.
Study 1: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited synergistic effects when combined with standard chemotherapy agents like doxorubicin. The study specifically noted that compounds with electron-withdrawing groups showed enhanced activity, suggesting that structural modifications could optimize efficacy.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives in animal models of inflammation. The results demonstrated a significant reduction in inflammatory markers following treatment with these compounds, suggesting their potential use in managing chronic inflammatory conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyrazine Modifications
Substitution at the 2-Position
- Target Compound : 2-Methoxy group.
- Analog (BK71781): 2-Cyano group (3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile). The cyano group is strongly electron-withdrawing, reducing ring electron density. This may alter binding affinity in receptor-ligand interactions compared to the methoxy-substituted target compound .
Substitution at the 6-Position
- Target Compound: Piperidin-3-yloxy group linked via an ether bond.
- Sulfonamide-Linked Analogs: Compounds such as 2-((1-((3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine () feature a sulfonamide bridge instead of a thiophene carbonyl.
Piperidine Ring Functionalization
- Thiophene-2-Carbonyl Group :
- Sulfonyl and Alkyl Substituents :
Receptor Binding and Selectivity
- CRF-1 Receptor Antagonists :
- Compound 59 (NGD 98-2) from shares a 2-methoxy-pyrazine core with the target compound and demonstrates potent corticotropin-releasing factor-1 (CRF-1) receptor antagonism. This suggests that the 2-methoxy group is critical for receptor engagement, while the thiophene-carbonyl-piperidine moiety may enhance brain penetration or selectivity .
- Monoamine Oxidase (MAO) Inhibition: Thiophene-containing analogs, such as those in , exhibit MAO-B inhibitory activity. The thiophene group in the target compound could similarly influence enzyme interactions .
Physicochemical Properties
| Property | Target Compound | BK71781 | Sulfonamide Analogs |
|---|---|---|---|
| Molecular Weight | 314.36 g/mol | 314.36 g/mol | 350–400 g/mol |
| LogP (Predicted) | ~2.5 | ~2.0 | ~1.2–1.8 |
| Hydrogen Bond Acceptors | 5 | 6 | 7–8 |
| Aromatic Rings | 3 (pyrazine, thiophene) | 3 | 2–3 |
Structure-Activity Relationship (SAR) Insights
- 2-Position Substitution: Methoxy > cyano for CRF-1 receptor affinity ( vs. 17).
- Piperidine Linker : Thiophene carbonyl enhances lipophilicity and aromatic interactions compared to sulfonamides.
- Thiophene vs. Pyridine : Thiophene’s smaller size and sulfur atom may improve metabolic stability over pyridine-based analogs () .
Preparation Methods
Chlorination of Pyrazine
Pyrazine undergoes selective chlorination at the 2- and 6-positions using phosphorus oxychloride (POCl₃) under reflux. Methoxylation is achieved via nucleophilic substitution with sodium methoxide (NaOMe) in methanol.
Reaction conditions :
- POCl₃ (3 equiv), 110°C, 12 h → 2,6-dichloropyrazine (yield: 85%).
- NaOMe (2 equiv), MeOH, 65°C, 6 h → 2-chloro-6-methoxypyrazine (yield: 78%).
Characterization :
Synthesis of Intermediate B: 1-(Thiophene-2-Carbonyl)Piperidin-3-Ol
Piperidin-3-ol Protection
Piperidin-3-ol is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP).
Reaction conditions :
Acylation with Thiophene-2-Carbonyl Chloride
The Boc-protected piperidine is acylated with thiophene-2-carbonyl chloride in the presence of triethylamine (Et₃N) as a base.
Reaction conditions :
Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in DCM.
Reaction conditions :
Characterization :
- ¹³C NMR (DMSO-d₆): δ 169.8 (C=O), 142.1 (thiophene C-2), 72.4 (piperidine C-3).
- MS (ESI+) : m/z 240.1 [M+H]⁺.
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution (SNAr)
Intermediate A reacts with Intermediate B under basic conditions to displace the chlorine atom.
Optimized conditions :
- Base : Potassium carbonate (K₂CO₃, 3 equiv).
- Solvent : Dimethylformamide (DMF), 80°C, 24 h.
- Yield : 68%.
Mechanistic insight :
The reaction proceeds via a two-step process:
- Deprotonation of the piperidin-3-ol oxygen to generate a stronger nucleophile.
- Attack at the electron-deficient C-2 position of the pyrazine ring.
Side products :
- Over-alkylation at C-5 (mitigated by stoichiometric control).
- Hydrolysis of the thiophene carbonyl group (avoided by anhydrous conditions).
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
A Mitsunobu reaction between 2-chloro-6-methoxypyrazine and 1-(thiophene-2-carbonyl)piperidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Conditions :
Metal-Catalyzed Cross-Coupling
A palladium-catalyzed Buchwald-Hartwig amination was attempted but resulted in low regioselectivity (<20% yield).
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7).
Purity post-purification :
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃):
δ 8.38 (s, 1H, H-5 pyrazine), 7.85 (d, J = 3.5 Hz, 1H, thiophene H-3), 7.45 (d, J = 5.0 Hz, 1H, thiophene H-5), 5.12 (m, 1H, piperidine H-3), 3.98 (s, 3H, OCH₃). - IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).
Scale-Up Challenges and Solutions
Solvent Selection
DMF, while effective, poses removal difficulties. Alternative solvents (e.g., acetonitrile) reduced yield to 55%.
Catalytic Improvements
Adding catalytic tetrabutylammonium iodide (TBAI, 0.1 equiv) improved SNAr rate (yield: 76% at 70°C).
Q & A
Q. What are the common synthetic routes for preparing 2-methoxy-6-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazine core via condensation of diamines with diketones under acidic conditions .
- Step 2 : Introduction of the methoxy group using sodium methoxide or similar bases under controlled pH .
- Step 3 : Coupling the piperidin-3-yloxy moiety via nucleophilic substitution (e.g., using K₂CO₃ or NaH as a base in polar aprotic solvents like DMF) .
- Step 4 : Thiophene-2-carbonyl attachment via acylation reactions, often requiring inert atmospheres to prevent oxidation .
Critical conditions : Temperature control (<80°C to avoid decomposition), solvent choice (e.g., DMF for solubility), and catalyst optimization (e.g., triethylamine for acylation) .
Q. What analytical techniques are essential for characterizing this compound, and how do they address structural ambiguity?
| Technique | Purpose | Key Insights |
|---|---|---|
| NMR Spectroscopy | Confirm regiochemistry of substituents (e.g., methoxy vs. piperidinyloxy positions) | Chemical shifts for pyrazine protons (δ 8.2–8.5 ppm) and thiophene carbonyl (δ 165–170 ppm) . |
| Mass Spectrometry (HRMS) | Verify molecular formula and fragmentation patterns | Peaks corresponding to [M+H]⁺ and loss of CO-thiophene fragments . |
| X-ray Crystallography | Resolve stereochemistry of the piperidine ring | Dihedral angles between pyrazine and piperidine moieties . |
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Target kinases (e.g., CHK1) using fluorescence polarization or ADP-Glo™ kits .
- Receptor binding studies : Radiolabeled ligands for GPCRs (e.g., serotonin receptors due to piperidine-thiophene motifs) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HCT-116 or HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data reported for this compound in different solvents?
Discrepancies often arise from polymorphic forms or solvent impurities. Methodological approaches include:
- Differential Scanning Calorimetry (DSC) : Identify polymorphs via melting point variations .
- Powder X-ray Diffraction (PXRD) : Compare crystalline forms .
- HPLC-PDA : Check for degradation products in DMSO or aqueous buffers .
Example : A 2025 study found that solubility in DMSO (≥50 mg/mL) drops to <1 mg/mL in PBS due to aggregation, requiring sonication for dispersion .
Q. What strategies are effective for optimizing the compound’s metabolic stability without compromising target affinity?
- Isosteric replacement : Swap the methoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation .
- Piperidine ring modifications : Introduce methyl groups at C2/C6 to hinder N-demethylation .
- Prodrug approaches : Mask the thiophene carbonyl as an ester for improved hepatic stability .
Case study : A 2023 analog with a 3,5-dimethylisoxazole substituent showed 3× longer half-life in microsomal assays .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action when conflicting kinase inhibition data exist?
- Kinase panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- CRISPR knockout models : Validate CHK1 dependency in isogenic cell lines .
Data interpretation : If IC₅₀ for CHK1 is 50 nM but cellular activity requires 1 µM, consider poor membrane permeability or efflux pump involvement .
Q. What computational methods are most reliable for predicting structure-activity relationships (SAR) in derivatives?
- Molecular docking (AutoDock Vina) : Prioritize derivatives with stronger hydrogen bonds to CHK1’s ATP-binding pocket .
- Pharmacophore modeling (MOE) : Highlight essential features like the pyrazine-thiophene distance (optimal: 6–8 Å) .
- MD simulations (GROMACS) : Assess piperidine ring flexibility and solvent accessibility over 100 ns trajectories .
Q. How can researchers address low reproducibility in biological assays caused by batch-to-batch variability?
- Strict QC protocols : ≥95% purity (HPLC), residual solvent analysis (GC), and elemental analysis .
- Standardized assay conditions : Use identical cell passage numbers, serum lots, and plate readers .
- Collaborative validation : Share samples with independent labs for cross-verification .
Q. Data Contradiction Analysis Table
| Issue | Potential Causes | Resolution Strategy |
|---|---|---|
| Varying IC₅₀ values in kinase assays | ATP concentration differences, enzyme lot variability | Normalize data to internal controls (e.g., staurosporine) . |
| Discrepant logP values | Measurement method (shake-flask vs. HPLC) | Use standardized octanol-water partitioning . |
| Inconsistent cytotoxicity | Cell line genetic drift | Authenticate cells via STR profiling . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
